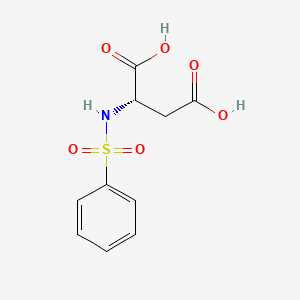

N-benzenesulfonyl-L-aspartic acid

Description

Structure

3D Structure

Properties

CAS No. |

56491-74-8 |

|---|---|

Molecular Formula |

C10H11NO6S |

Molecular Weight |

273.26 g/mol |

IUPAC Name |

(2S)-2-(benzenesulfonamido)butanedioic acid |

InChI |

InChI=1S/C10H11NO6S/c12-9(13)6-8(10(14)15)11-18(16,17)7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H,12,13)(H,14,15)/t8-/m0/s1 |

InChI Key |

GAUDUMMZSVZLNU-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC(=O)O)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for N Benzenesulfonyl L Aspartic Acid and Analogues

Chemical Synthesis Approaches

The introduction of a substituent onto the nitrogen atom of L-aspartic acid is typically achieved through acylation or sulfonylation reactions. These methods involve the reaction of the amino group, acting as a nucleophile, with an electrophilic acylating or sulfonylating agent.

Direct N-Sulfonylation of L-Aspartic Acid

The most direct route to N-benzenesulfonyl-L-aspartic acid involves the reaction of L-aspartic acid with benzenesulfonyl chloride. This transformation is a classic example of sulfonamide synthesis, often carried out under conditions analogous to the Schotten-Baumann reaction. iitk.ac.inwikipedia.orgtestbook.com The fundamental reaction involves the nucleophilic attack of the primary amine of L-aspartic acid on the electrophilic sulfur atom of benzenesulfonyl chloride, leading to the formation of a stable sulfonamide bond. wikipedia.orgncert.nic.in

The synthesis of amides and sulfonamides from amines and acid chlorides is a well-established condensation reaction. testbook.com The reaction between L-aspartic acid and benzenesulfonyl chloride to form this compound is typically performed in the presence of a base. byjus.com This base plays a dual role: it deprotonates the amino group of the amino acid, increasing its nucleophilicity, and neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. byjus.comorganic-chemistry.org

Optimization of the yield and purity of the final product hinges on several factors. The choice of base is critical; aqueous sodium hydroxide (B78521) is commonly used, but organic bases like pyridine (B92270) are also effective. byjus.com The acylation or sulfonylation of amines with the corresponding chlorides generates one equivalent of acid, which can form a salt with the unreacted amine, thereby reducing the yield. organic-chemistry.org To counter this, an additional equivalent of base is added to neutralize the acid, driving the reaction equilibrium towards the product. byjus.comorganic-chemistry.org Slow, controlled addition of the benzenesulfonyl chloride to the basic solution of L-aspartic acid is a key optimization strategy to maintain optimal pH and prevent unwanted side reactions.

A significant advantage of this method for amino acids is the preservation of stereochemistry. In the N-sulfonylation of L-valine, it was observed that deprotonation by the base occurs at the acidic sulfonamide hydrogen rather than at the chiral α-carbon, thus preventing racemization. chimia.ch

Table 1: Reaction Parameters for Direct N-Sulfonylation of L-Aspartic Acid

| Parameter | Description | Purpose | Common Examples |

| Amino Acid | L-Aspartic Acid | The nucleophilic substrate. | - |

| Sulfonylating Agent | Benzenesulfonyl Chloride | The electrophilic reagent that provides the benzenesulfonyl group. | - |

| Base | Aqueous or Organic Base | To deprotonate the amine and neutralize HCl byproduct. | Sodium Hydroxide, Pyridine byjus.com |

| Reaction Type | Nucleophilic Acyl Substitution | Mechanism for forming the sulfonamide bond. | Schotten-Baumann Reaction iitk.ac.in |

| Optimization | Slow reagent addition | To control pH and minimize side reactions. | - |

The pH of the reaction medium is arguably the most critical parameter in the N-sulfonylation of amino acids. The amino group of L-aspartic acid must be in its free, unprotonated state (-NH₂) to act as an effective nucleophile. In acidic conditions, the amine exists as the protonated ammonium (B1175870) ion (-NH₃⁺), which is not nucleophilic. Therefore, the reaction is conducted in a basic medium. byjus.com The base also serves to neutralize the HCl generated during the reaction, preventing it from protonating unreacted amine and stopping the reaction. byjus.comorganic-chemistry.org

The Schotten-Baumann reaction conditions often employ a two-phase solvent system, typically consisting of water and a water-immiscible organic solvent such as dichloromethane (B109758) or diethyl ether. wikipedia.orgtestbook.com In this setup, the L-aspartic acid and the inorganic base (e.g., NaOH) are dissolved in the aqueous phase. The benzenesulfonyl chloride is dissolved in the organic phase. The reaction occurs at the interface of the two layers. The product, this compound, may remain in the organic phase or precipitate, while the HCl byproduct is neutralized by the base in the aqueous phase. wikipedia.org This separation simplifies the workup and purification of the final product.

Synthesis of Related N-Acylated Aspartic Acid Derivatives

The principles governing the N-sulfonylation of L-aspartic acid are broadly applicable to the synthesis of other N-acylated derivatives, such as N-benzoyl-L-aspartic acid. These related compounds serve as important benchmarks for comparing synthetic methodologies.

The synthesis of N-benzoyl-L-aspartic acid can be achieved through several methods. One common approach involves reacting L-aspartic acid with benzoyl chloride under Schotten-Baumann conditions, analogous to the sulfonylation reaction. byjus.com

Alternatively, N-benzoylation can be carried out using benzoic anhydride (B1165640) in the presence of acetic acid. nih.gov This method provides a different set of reaction conditions and avoids the generation of corrosive HCl. The synthesis of N-benzoyl amino acids is a key step in various applications, including their evaluation for biological activity. nih.gov

Several distinct strategies exist for the synthesis of N-substituted aspartic acids, each with its own advantages. A comparison of these routes highlights the versatility available to synthetic chemists.

Acyl/Sulfonyl Halides (Schotten-Baumann Conditions): This is a direct and widely used method. For instance, N-benzyloxycarbonyl-L-aspartic acid can be synthesized in high yields (>90%) by reacting L-aspartic acid with benzyl (B1604629) chloroformate at a controlled pH between 9.2 and 12.0 and a temperature of 35-55°C. nih.gov This method is robust but requires careful control of pH to prevent side reactions.

Acid Anhydrides: Using an acid anhydride, such as benzoic anhydride, is another effective method. nih.gov This approach avoids the formation of HCl, which can sometimes lead to complications in purification or product stability.

Coupling Reagents: Modern peptide synthesis often relies on coupling reagents to form amide bonds. An efficient method for N-acylation of unprotected amino acids involves the use of activating agents like 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (WSCI) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu). This two-stage procedure, where an active ester is formed first and then reacted with the amino acid, can produce excellent yields without racemization. nih.gov

Fischer Peptide Synthesis: Historically, the Fischer peptide synthesis involved the condensation of an α-chloro acid chloride with an amino acid ester. wikipedia.org Though largely superseded by modern methods, it represents a foundational approach to peptide bond formation.

Table 2: Comparison of Synthetic Routes for N-Substituted Aspartic Acids

| Method | Reagents | Key Features | Typical Use |

| Schotten-Baumann | Acyl/Sulfonyl Chloride, Base | Biphasic solvent system; requires base to neutralize acid. wikipedia.orgbyjus.com | General synthesis of amides and sulfonamides. testbook.com |

| Acid Anhydrides | Acid Anhydride, Acid/Base Catalyst | Avoids formation of HCl. nih.gov | N-benzoylation of amino acids. nih.gov |

| Coupling Reagents | Carboxylic Acid, Coupling Agent (e.g., WSCI), Additive (e.g., HOBt) | Mild conditions, high yields, low racemization. | Modern peptide synthesis and acylation. nih.gov |

| Fischer Synthesis | α-chloro acid chloride, Amino Acid Ester | Historical method for peptide chain extension. wikipedia.org | Foundational peptide chemistry. |

Biocatalytic and Enantioselective Synthesis

The pursuit of efficient and stereochemically precise methods for the synthesis of N-substituted amino acids is a cornerstone of modern pharmaceutical and materials science. Biocatalytic and enantioselective approaches have emerged as powerful alternatives to traditional chemical methods, offering high selectivity under mild reaction conditions. This section details the enzymatic strategies for producing N-substituted L-aspartic acids and the broader context of asymmetric synthesis for chiral N-substituted amino acids, with a specific focus on N-sulfonyl derivatives.

Enzyme-Catalyzed Approaches to N-Substituted L-Aspartic Acids

The direct enzymatic amination of fumarate (B1241708) and its derivatives provides a highly efficient and atom-economical route to N-substituted L-aspartic acids. Carbon-nitrogen (C-N) lyases, in particular, have demonstrated significant potential in catalyzing the stereoselective addition of various nitrogen nucleophiles to α,β-unsaturated dicarboxylic acids.

Aspartate ammonia (B1221849) lyase (AspB, EC 4.3.1.1), also known as aspartase, traditionally catalyzes the reversible deamination of L-aspartate to fumarate and ammonia. nih.gov This reaction is fundamental to nitrogen metabolism in many organisms. nih.gov However, the reverse reaction—the addition of ammonia to fumarate—is of significant industrial interest for the production of L-aspartic acid, a key component in the manufacturing of the artificial sweetener aspartame. nih.gov

Research has successfully harnessed the catalytic machinery of AspB for the synthesis of a variety of N-substituted L-aspartic acids. By exploiting the enzyme's promiscuity towards alternative nitrogen nucleophiles, scientists have expanded its synthetic utility beyond its natural function. The AspB from Bacillus sp. YM55-1, for instance, has been cloned, overexpressed, and characterized for its ability to catalyze the Michael addition of various amines to fumarate. nih.govjove.com This enzyme exhibits high specificity for L-aspartate in the deamination reaction and does not process D-aspartic acid. nih.gov

In the synthetic direction, AspB has been shown to accept a range of non-native nucleophiles. nih.govjove.com This broad nucleophile specificity makes AspB an attractive biocatalyst for generating valuable chiral building blocks for pharmaceuticals and peptidomimetics. nih.govnih.gov All additions catalyzed by AspB proceed with excellent enantioselectivity, consistently yielding the L-enantiomer with an enantiomeric excess (ee) of over 97%. nih.govjove.com

Key research findings on the use of recombinant AspB from Bacillus sp. YM55-1 are summarized below:

| Nucleophile | Product | Conversion (%) | Enantiomeric Excess (ee %) |

| Hydroxylamine (B1172632) | N-Hydroxy-L-aspartic acid | >95 | >97 |

| Hydrazine (B178648) | N-Amino-L-aspartic acid (2-Hydrazinosuccinic acid) | >95 | >97 |

| Methoxylamine | N-Methoxy-L-aspartic acid | 25 | >97 |

| Methylamine | N-Methyl-L-aspartic acid | 10 | >97 |

| Table 1: Synthesis of N-substituted L-aspartic acids using Aspartate Ammonia Lyase (AspB) from Bacillus sp. YM55-1. Data sourced from studies on the Michael addition of various nucleophiles to fumarate. nih.govjove.com |

Kinetic studies have shown that for its natural substrate, L-aspartic acid, the enzyme has a Kₘ of approximately 15 mM and a kcat of about 40 s⁻¹. nih.govjove.com For the reverse reaction, the kcat values for excellent substrates like hydroxylamine and hydrazine are comparable to that of ammonia (approx. 90 s⁻¹), with only slightly higher Kₘ values, underscoring the enzyme's efficiency with these unnatural substrates. nih.gov

Another C-N lyase with significant potential for the synthesis of N-substituted L-aspartic acids is ethylenediamine-N,N′-disuccinic acid (EDDS) lyase. Naturally, this enzyme catalyzes the reversible two-step degradation of (S,S)-EDDS, a biodegradable metal chelator, into ethylenediamine (B42938) and two molecules of fumarate. acs.orgnih.govacs.org

Like AspB, EDDS lyase has been repurposed for synthetic applications, demonstrating a remarkably broad substrate scope and outstanding enantioselectivity. nih.gov Researchers have utilized EDDS lyase from Chelativorans sp. for the asymmetric synthesis of various N-arylalkyl-substituted L-aspartic acids. nih.gov The enzyme efficiently catalyzes the addition of a diverse range of primary amines, including structurally complex arylalkylamines, to fumarate. nih.govorganic-chemistry.org These reactions afford the corresponding N-substituted L-aspartic acid derivatives in good yields and with excellent enantiopurity, typically exceeding 99% ee. nih.gov

The versatility of EDDS lyase makes it a valuable tool for chemoenzymatic synthesis. acs.org For example, it has been employed in a one-pot, two-step chemoenzymatic approach to produce enantioenriched dihydroquinoxalinones, important heterocyclic scaffolds in medicinal chemistry. acs.org The process begins with the EDDS lyase-catalyzed hydroamination of fumarate with a substituted aromatic diamine, followed by an acid-catalyzed cyclization, all performed in water. acs.org

The broad substrate promiscuity of EDDS lyase is a key advantage, allowing for the synthesis of aminocarboxylic acid analogues that are difficult to produce via conventional chemical routes. acs.orgnih.gov

| Amine Substrate (Example) | Product | Isolated Yield (%) | Enantiomeric Excess (ee %) |

| Benzylamine | N-Benzyl-L-aspartic acid | 75 | >99 |

| Phenethylamine | N-Phenethyl-L-aspartic acid | 79 | >99 |

| 3-Phenylpropylamine | N-(3-Phenylpropyl)-L-aspartic acid | 70 | >99 |

| 2-Aminophenol | N-(2-Hydroxyphenyl)-L-aspartic acid | - | >99 |

| o-Phenylenediamine | N-(2-Aminophenyl)-L-aspartic acid | 78 (after cyclization) | >99 |

| Table 2: Asymmetric synthesis of N-arylalkyl-substituted L-aspartic acids and derivatives using EDDS Lyase. Data sourced from studies on the hydroamination of fumarate. acs.orgnih.gov |

Asymmetric Synthesis of Chiral N-Substituted Amino Acids

The synthesis of unnatural amino acids with precise stereochemical control is a formidable challenge in organic chemistry. nih.gov Asymmetric synthesis, particularly through biocatalysis, offers elegant solutions to this challenge, providing access to enantiomerically pure compounds that are crucial for drug development and other applications.

Enantiomeric excess (ee) is a critical measure of purity in asymmetric synthesis, quantifying the stereochemical outcome of a chiral reaction. High ee is paramount for pharmaceutical applications, as different enantiomers of a drug can have vastly different biological activities and toxicities. Biocatalytic methods, such as those employing AspB and EDDS lyase, are renowned for their exceptional stereochemical control, routinely achieving ee values greater than 97-99%. nih.govnih.gov

The determination of enantiomeric excess is typically performed using chiral-phase High-Performance Liquid Chromatography (HPLC). oup.comwikipedia.org This analytical technique separates the enantiomers of a chiral compound, allowing for their quantification and the calculation of the ee. The absolute configuration of the synthesized products is often assigned by comparison to chemically prepared racemic standards or previously reported data. oup.com

The stereochemical control exerted by enzymes like AspB and EDDS lyase stems from the highly organized three-dimensional structure of their active sites. These active sites create a chiral environment that preferentially binds and orients the substrates in a specific manner, leading to the formation of one enantiomer almost exclusively. For example, AspB is highly specific for producing the L-enantiomer of aspartic acid and its derivatives. nih.gov Similarly, EDDS lyase consistently yields the (S)-configured product in its hydroamination reactions. nih.gov This inherent and high degree of stereochemical control is a major advantage of enzyme-catalyzed synthesis over many traditional chemical methods.

While C-N lyases have proven effective for N-alkyl and N-aryl aspartic acid analogues, the biocatalytic synthesis of N-sulfonyl amino acids, including this compound, presents a distinct set of challenges and is a less explored area. The traditional chemical synthesis of sulfonamides involves the reaction of an amine with a sulfonyl chloride, often under basic conditions (e.g., Schotten-Baumann reaction). chimia.chlibretexts.org Developing a biocatalytic equivalent requires an enzyme capable of activating a sulfonyl group or facilitating the nucleophilic attack of an amino group on a sulfonyl moiety.

Currently, there is a scarcity of documented enzymes that are specifically designed or engineered for the direct synthesis of N-sulfonyl amino acids. However, certain enzyme classes offer potential avenues for future research and reaction design.

Sulfotransferases (SULTs) are a superfamily of enzymes that catalyze the transfer of a sulfonate group (–SO₃⁻) from a universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor molecule. oup.comwikipedia.org These enzymes are known to catalyze N-sulfonation of amines to form sulfamates (R-NH-SO₃⁻). wikipedia.org While their natural role is often in detoxification and metabolic regulation, their catalytic machinery could potentially be engineered to accept amino acids as substrates and sulfonyl donors other than PAPS. The primary challenges in adapting SULTs for the synthesis of compounds like this compound would include:

Substrate Specificity: Engineering the enzyme's active site to accommodate both an amino acid (specifically L-aspartic acid) and a benzenesulfonyl donor.

Cofactor Dependency: The reliance on the expensive and complex PAPS cofactor is a significant hurdle for large-scale synthesis. A reaction design that circumvents PAPS or incorporates an efficient regeneration system would be necessary.

Reaction Type: SULTs catalyze sulfonation (transfer of -SO₃⁻), not the transfer of a substituted sulfonyl group (like benzenesulfonyl, -SO₂Ph). Significant protein engineering would be required to alter this fundamental reactivity.

Other Hydrolases (Proteases/Lipases): While lipases and proteases are well-known for their ability to form amide and ester bonds, their application in forming sulfonamide bonds is not well-established. nih.govnih.gov These enzymes typically form an acyl-enzyme intermediate. A hypothetical reaction design would require the enzyme to activate a sulfonic acid or its derivative to form a sulfonyl-enzyme intermediate, which would then be attacked by the amino group of the amino acid. The electronic differences between a carboxyl group and a sulfonyl group make this a non-trivial transformation that would likely require extensive enzyme engineering.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzene (B151609) ring, the alpha-proton (α-H) of the aspartic acid residue, the beta-protons (β-H₂), and the acidic protons of the carboxylic acid groups and the sulfonamide. The aromatic protons would likely appear as a multiplet in the downfield region (around 7.5-7.9 ppm). The α-proton, being adjacent to the electron-withdrawing sulfonyl group and a carboxylic acid, would be shifted downfield compared to unsubstituted aspartic acid. The two β-protons would likely appear as a multiplet due to their diastereotopic nature.

¹³C NMR: The carbon NMR spectrum would reveal signals for the carbons of the benzene ring, the carbonyl carbons of the two carboxylic acid groups, the alpha-carbon (α-C), and the beta-carbon (β-C) of the aspartic acid moiety. The aromatic carbons would have characteristic shifts in the 120-140 ppm range. The carbonyl carbons are expected to resonate at the most downfield positions (typically >170 ppm). The α-carbon and β-carbon would have distinct chemical shifts influenced by the attached functional groups. hmdb.cabmrb.iochemicalbook.com

A table of predicted and experimental chemical shifts for related compounds is provided below for reference.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) for N-benzenesulfonyl-L-aspartic acid | Experimental Shift (ppm) for L-Aspartic Acid | Experimental Shift (ppm) for Benzenesulfonic acid |

| ¹H | Aromatic (benzene ring) | ~7.5 - 7.9 (multiplet) | - | ~7.5 - 7.9 |

| ¹H | α-H (aspartic acid) | > 3.889 | 3.889 bmrb.io | - |

| ¹H | β-H₂ (aspartic acid) | ~2.8 - 3.0 (multiplet) | 2.703, 2.786 bmrb.io | - |

| ¹³C | Aromatic (benzene ring) | ~125 - 140 | - | ~125 - 143 |

| ¹³C | Carbonyl (COOH) | > 170 | 177, 180.3 bmrb.io | - |

| ¹³C | α-C (aspartic acid) | > 54.91 | 54.91 bmrb.io | - |

| ¹³C | β-C (aspartic acid) | > 39.25 | 39.25 bmrb.io | - |

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands for the various functional groups. The O-H stretching vibrations of the carboxylic acid groups would appear as a broad band in the region of 2500-3300 cm⁻¹. The N-H stretch of the sulfonamide group is expected around 3200-3300 cm⁻¹. The C=O stretching of the carboxylic acids would give rise to strong absorptions around 1700-1750 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group would be observed in the ranges of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations would also be present. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are typically strong in the Raman spectrum. The S=O stretching vibrations are also expected to be Raman active.

A table summarizing the expected IR absorption bands is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 (broad) |

| Sulfonamide (N-H) | Stretching | 3200 - 3300 |

| Carboxylic Acid (C=O) | Stretching | 1700 - 1750 |

| Sulfonyl (S=O) | Asymmetric Stretching | 1300 - 1350 |

| Sulfonyl (S=O) | Symmetric Stretching | 1140 - 1180 |

| Aromatic (C=C) | Stretching | ~1450 - 1600 |

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. The molecular formula of this compound is C₁₀H₁₁NO₆S, with a monoisotopic mass of 273.0307 Da. chem960.comepa.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 273. The fragmentation pattern would likely involve the loss of various functional groups. Common fragmentation pathways could include the loss of a carboxyl group (-COOH, 45 Da), the benzenesulfonyl group (C₆H₅SO₂, 141 Da), or cleavage of the Cα-Cβ bond. The fragmentation of similar sulfonamides often shows a characteristic peak corresponding to the benzenesulfonyl cation (C₆H₅SO₂⁺) at m/z 141. researchgate.netlibretexts.org The fragmentation of the aspartic acid moiety can lead to characteristic ions as well. nih.govnih.govresearchgate.net

X-ray Crystallography Studies

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

This compound, with its multiple potential coordination sites (the two carboxylate groups and the sulfonamide group), can act as a ligand to form complexes with various metal ions. The study of these metal complexes is important for understanding their potential applications in areas such as catalysis and medicinal chemistry.

The coordination of metal ions to N-protected amino acids has been studied for various systems. jofamericanscience.orgrdd.edu.iqanjs.edu.iq Generally, the carboxylate groups are the primary binding sites for metal ions. The sulfonamide group could also participate in coordination, depending on the metal ion and the reaction conditions. X-ray crystallography of these metal complexes would reveal the coordination geometry around the metal center and the specific atoms of the this compound ligand involved in binding. For instance, studies on zinc and copper complexes with aspartic acid-rich peptides show that the N-terminal amine and carboxylate groups are key coordination sites. nih.gov

Analysis of Metal Complexes Involving this compound

Coordination Geometry and Ligand Conformation in Metal Chelates

While specific studies on the metal chelation of this compound are not extensively documented in the reviewed literature, the coordination behavior of amino acids and their derivatives is a well-established field. Amino acids are versatile ligands, capable of coordinating to metal ions through their carboxylate oxygen atoms and the lone pair of electrons on the amino nitrogen atom. researchgate.net The introduction of the benzenesulfonyl group to the amino nitrogen alters the electronic properties and steric bulk, which in turn influences the coordination geometry.

In potential metal complexes of this compound, the aspartic acid backbone would likely act as a bidentate or tridentate ligand. The coordination could involve one or both oxygen atoms of the two carboxyl groups and the sulfonamide nitrogen. The specific coordination mode would be dependent on the metal ion, the pH of the medium, and the presence of other competing ligands. The sulfonamide group, being a weaker electron donor than a free amino group, might participate in coordination, particularly with soft metal ions. The conformation of the ligand upon chelation would be constrained, with the phenylsulfonyl group likely oriented to minimize steric hindrance with the metal's coordination sphere and other ligands.

Hydrogen Bonding Networks and Supramolecular Assembly in Solid State

The solid-state architecture of this compound is anticipated to be dominated by a rich network of hydrogen bonds, leading to complex supramolecular assemblies. Drawing parallels from the crystal structure of N-(phenylsulfonyl)-L-asparagine, we can predict the key interactions. nih.govnih.govdoaj.org

In N-(phenylsulfonyl)-L-asparagine, the molecules are linked by intermolecular hydrogen bonds, forming a layered structure. nih.govnih.govdoaj.org One of the sulfonyl oxygen atoms acts as a hydrogen bond acceptor from the amide nitrogen of an adjacent molecule. A weak hydrogen bond also exists between the other sulfonyl oxygen and the secondary amino nitrogen. Furthermore, the amide oxygen of the asparagine side chain participates in a hydrogen bond with a carboxyl oxygen atom of a neighboring molecule. nih.govnih.gov

For this compound, with its two carboxylic acid groups, an even more extensive hydrogen-bonding network is expected. The carboxylic acid moieties are excellent hydrogen bond donors and acceptors, likely forming classic carboxylic acid dimers or extended chains. The sulfonamide group provides additional sites for hydrogen bonding, with the sulfonyl oxygens acting as acceptors and the N-H group as a donor. These interactions would guide the self-assembly of the molecules into well-defined one-, two-, or three-dimensional supramolecular structures. nih.gov

Comparative Crystallographic Studies with Related N-Sulfonyl Compounds

The molecule is reported to be twisted due to the tetrahedral geometries at the sulfur and the alpha- and beta-carbon atoms of the asparagine residue. nih.gov This twisted conformation is a common feature in N-sulfonylated amino acids, arising from the steric and electronic demands of the bulky sulfonyl group and the chiral amino acid backbone.

In a broader context, the crystal structures of various N-sulfonyl compounds, such as those with cyclohexyl substituents on the sulfonamide nitrogen, also exhibit extensive hydrogen bonding, leading to the formation of sheets and layers. researchgate.net The conformation of the sulfonyl group relative to the amino acid moiety is a key determinant of the supramolecular architecture. The presence of different functional groups on the amino acid side chain (e.g., amide in asparagine versus carboxylic acid in aspartic acid) will lead to distinct hydrogen bonding patterns and, consequently, different crystal packing arrangements.

The following table summarizes the crystallographic data for N-(phenylsulfonyl)-L-asparagine, which serves as a model for understanding the structural aspects of this compound.

| Compound | N-(phenylsulfonyl)-L-asparagine |

| Molecular Formula | C₁₀H₁₂N₂O₅S |

| Molecular Weight | 272.28 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.5479 (6) |

| b (Å) | 5.1587 (3) |

| c (Å) | 11.0157 (7) |

| β (˚) | 92.011 (3) |

| Volume (ų) | 599.03 (6) |

| Z | 2 |

| Key Hydrogen Bonds | N-H···O(sulfonyl), N-H···O(carboxyl) |

| Reference | nih.gov |

This data underscores the formation of a densely packed, hydrogen-bonded network. It is highly probable that this compound would exhibit similar, if not more complex, hydrogen bonding due to the presence of an additional carboxylic acid group, leading to a stable, three-dimensional supramolecular architecture.

Computational and Theoretical Investigations

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are instrumental in exploring the three-dimensional structure and temporal evolution of N-benzenesulfonyl-L-aspartic acid, providing a foundation for understanding its function.

Computational approaches like molecular dynamics (MD) and enhanced sampling techniques such as metadynamics are employed to explore the potential energy surface (PES) of such molecules. epfl.chnih.gov These methods can map the free energy landscape as a function of key dihedral angles. For a related compound, N-acetyl-L-aspartic acid N′-methylamide, computational studies have generated detailed potential energy hypersurfaces for numerous backbone conformers, revealing a multitude of stable and low-energy structures. u-szeged.huresearchgate.net

The conformational analysis of this compound would similarly focus on the torsional angles within the aspartic acid backbone and the side chain, as well as the orientation of the benzenesulfonyl group. The bulky and electronegative nature of the benzenesulfonyl moiety is expected to introduce significant steric hindrance and specific non-covalent interactions, further influencing the stability of different conformers compared to simpler derivatives like N-acetyl-L-aspartic acid. researchgate.net The interplay between internal hydrogen bonding and steric effects ultimately defines the energetically favorable conformations. u-szeged.hu

Table 1: Key Torsional Angles for Conformational Analysis of this compound

| Dihedral Angle | Atoms Involved | Description |

| φ (phi) | C-N-Cα-C | Rotation around the N-Cα bond |

| ψ (psi) | N-Cα-C-N | Rotation around the Cα-C bond |

| χ1 (chi1) | N-Cα-Cβ-Cγ | Rotation around the Cα-Cβ bond of the side chain |

| χ2 (chi2) | Cα-Cβ-Cγ-Oδ | Rotation around the Cβ-Cγ bond of the side chain |

| θ1 (theta1) | Cα-N-S-C (phenyl) | Rotation around the N-S bond |

| θ2 (theta2) | N-S-C(phenyl)-C | Rotation around the S-C(phenyl) bond |

Molecular docking and simulation are primary computational tools for predicting how a ligand like this compound might bind to a biological receptor. While specific receptor targets for this compound are not established, the principles of interaction can be modeled based on its structural features. L-aspartic acid itself is a ligand for receptors such as the N-methyl-D-aspartate (NMDA) receptor. nih.gov

A predictive docking study would place the various stable conformers of this compound into a hypothetical or known receptor binding site. The simulation would then calculate the binding affinity based on the types and strengths of intermolecular interactions formed. Key interactions would likely include:

Hydrogen Bonding: The carboxyl groups and the sulfonyl oxygen atoms are potent hydrogen bond acceptors, while the N-H group and carboxylic acid protons are hydrogen bond donors. These groups could form critical interactions with polar amino acid residues in a receptor pocket. researchgate.net

π-π Stacking: The benzene (B151609) ring of the benzenesulfonyl group can engage in π-π stacking or T-shaped interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within a binding site. nih.gov

Ionic and Polar Interactions: The acidic protons of the carboxyl groups can participate in ionic interactions with basic residues like lysine (B10760008) or arginine, particularly if the ligand or receptor is in an ionized state.

Computational models of other ligand-receptor complexes, such as those for purinergic GPCRs, show that a combination of hydrogen bonds and aromatic stacking interactions are crucial for high-affinity binding. nih.gov Similar principles would apply to this compound, with its distinct functional groups defining its potential binding modes.

Amino acid transporters are vital membrane proteins that control the passage of amino acids across cellular membranes. This compound can serve as a valuable model compound to study how substantial modifications to an amino acid affect its recognition and transport by these systems. L-type amino acid transporters (LATs), such as LAT1, are responsible for the Na+- and pH-independent exchange of large neutral amino acids. nih.gov

Molecular dynamics simulations can be used to model the process of this compound interacting with and moving through a transporter protein. Studies on bacterial LAT homologs, like BasC, have revealed the structural basis for asymmetric substrate binding and transport, highlighting the roles of specific residues in the transport channel. researchgate.net

By simulating the this compound molecule within a model of a transporter like LAT1, researchers could investigate:

Binding Affinity: How the bulky N-benzenesulfonyl group affects the initial binding to the extracellular or intracellular face of the transporter compared to natural substrates like L-leucine or L-aspartic acid. nih.govresearchgate.net

Conformational Changes: Whether the binding of this modified amino acid can induce the necessary conformational changes in the transporter to facilitate translocation across the membrane.

Translocation Pathway: The energetic barriers and key interactions that would occur as the molecule moves through the transport pore.

These simulations would provide insight into the substrate specificity of amino acid transporters and could inform the design of other molecules that target these transport systems. nih.gov

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a high level of theoretical accuracy for investigating the electronic properties and reactivity of molecules. aspbs.com

DFT calculations are widely used to analyze the electronic structure of molecules, providing insights that complement experimental findings. researchgate.netnih.gov For this compound, these calculations would reveal fundamental electronic properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For related sulfonamides, the HOMO is often located on the phenyl ring, while the LUMO may be distributed across the sulfonyl group and other parts of the molecule. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface of a molecule. These maps reveal regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, negative potential would be expected around the oxygen atoms of the carboxyl and sulfonyl groups, while positive potential would be found near the acidic and amine hydrogens. indexcopernicus.com

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge distribution and charge transfer interactions within the molecule. It can quantify hyperconjugative interactions, such as the delocalization of electron density from a bonding orbital to an antibonding orbital, which contribute to molecular stability. researchgate.netresearchgate.net This analysis would be crucial for understanding the intramolecular hydrogen bonding and the electronic effects of the sulfonyl group on the aspartic acid moiety.

Table 2: Predicted Quantum Chemical Descriptors for this compound

| Descriptor | Information Provided | Predicted Characteristics |

| HOMO Energy | Electron-donating ability | Likely localized on the benzene ring and carboxyl groups. |

| LUMO Energy | Electron-accepting ability | Likely localized on the sulfonyl group and benzene ring. |

| HOMO-LUMO Gap | Chemical reactivity and stability | A significant gap would indicate high kinetic stability. nih.gov |

| Dipole Moment | Molecular polarity | A high dipole moment is expected due to electronegative O and S atoms. |

| MEP | Sites for electrophilic/nucleophilic attack | Negative potential on oxygen atoms; positive potential on N-H and O-H protons. indexcopernicus.com |

| NBO Analysis | Intramolecular charge transfer | Reveals hyperconjugative stabilization and intramolecular hydrogen bond strengths. researchgate.net |

Quantum chemical calculations are invaluable for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed.

For the synthesis of this compound, which could be prepared from L-aspartic acid and a benzenesulfonylating agent (e.g., benzenesulfonyl chloride), DFT could be used to:

Model the Reaction Pathway: Confirm the stepwise mechanism, likely involving nucleophilic attack of the amino group of aspartic acid on the sulfur atom of benzenesulfonyl chloride.

Identify Intermediates: Characterize the structure and stability of any tetrahedral intermediates formed during the reaction.

Calculate Activation Barriers: Determine the energy of the transition state to predict the reaction rate and understand the influence of catalysts or reaction conditions (e.g., base).

Similar computational approaches have been used to propose plausible mechanisms for the synthesis of related sulfonamides. For example, in the base-mediated synthesis of proline-derived benzenesulfonamides, a mechanism involving the formation of a mixed anhydride (B1165640) intermediate has been suggested. nih.gov In another case, the reaction of a hydroxamic acid with benzenesulfonyl fluoride (B91410) is proposed to proceed through an O-sulfonylated intermediate. acs.org For the derivatization of amino alcohols into cyclic carbamates, calculations can support a mechanism involving the formation of a carbamate (B1207046) anion intermediate. acs.org These examples demonstrate the power of theoretical calculations to predict and validate complex reaction mechanisms relevant to the synthesis and further derivatization of this compound.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their fundamental vibrations. In the study of this compound, computational methods, particularly those based on density functional theory (DFT), are employed to calculate the theoretical vibrational frequencies. These calculated frequencies, when correlated with experimentally obtained spectra, provide a detailed assignment of vibrational modes to specific functional groups and motions within the molecule, offering deep insights into its structure and bonding.

Theoretical vibrational frequency calculations are typically performed on the optimized geometry of the molecule in the gaseous state. The resulting frequencies often exhibit systematic deviations from experimental data, which are usually recorded in the solid state. These discrepancies arise from factors such as the theoretical method and basis set chosen, the harmonic approximation used in the calculations, and the influence of intermolecular interactions (like hydrogen bonding) in the solid state, which are not accounted for in the gas-phase calculations. icm.edu.pl To improve the agreement between theoretical and experimental values, the calculated frequencies are often scaled by an empirical factor. icm.edu.plresearchgate.net

While specific experimental and computational vibrational studies on this compound are not extensively available in the public domain, the vibrational spectrum can be reliably predicted by analyzing the characteristic frequencies of its constituent functional groups: the aspartic acid backbone, the benzenesulfonyl group, and the sulfonamide linkage. Studies on similar molecules, such as L-aspartic acid, N-acetyl-L-aspartic acid, and various benzenesulfonamide (B165840) derivatives, provide a solid foundation for these assignments. gre.ac.uknih.govakgec.ac.in

The vibrational spectrum of this compound is expected to be rich and complex, with characteristic bands arising from the stretching and bending vibrations of its various functional groups. The high-frequency region of the IR spectrum is typically dominated by O-H and N-H stretching vibrations. The carboxyl groups give rise to a broad O-H stretching band, while the N-H stretch of the sulfonamide group is also expected in this region. The C-H stretching vibrations of the aromatic ring and the aliphatic backbone appear at slightly lower wavenumbers. nih.gov

The carbonyl (C=O) stretching vibrations of the two carboxylic acid groups are expected to be strong absorbers in the IR spectrum, typically found in the region of 1700-1750 cm⁻¹. The exact position of these bands can be influenced by hydrogen bonding. The vibrational spectrum will also feature characteristic bands for the sulfonyl group (SO₂), with symmetric and asymmetric stretching modes appearing in the fingerprint region. The phenyl group will contribute several bands corresponding to C-C stretching and C-H in-plane and out-of-plane bending vibrations. gre.ac.ukakgec.ac.in

A correlation between the expected experimental vibrational frequencies and the theoretically calculated values for the key functional groups of this compound is presented in the table below. The assignments are based on data from related compounds. icm.edu.plgre.ac.uknih.govakgec.ac.innih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) (Experimental) | Theoretical Basis and Correlation |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | The broadness is due to extensive hydrogen bonding. DFT calculations on related molecules confirm this assignment. |

| N-H Stretch (Sulfonamide) | 3300 - 3200 | In line with N-H stretching frequencies observed in other sulfonamides. nih.gov |

| C-H Stretch (Aromatic) | 3100 - 3000 | Characteristic for the C-H bonds on the benzene ring. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Arises from the CH and CH₂ groups of the aspartic acid moiety. |

| C=O Stretch (Carboxylic Acid) | 1750 - 1700 | Strong IR absorption, sensitive to dimerization and hydrogen bonding. |

| C=C Stretch (Aromatic) | 1600 - 1450 | Multiple bands are expected due to the vibrations of the phenyl ring. |

| SO₂ Asymmetric Stretch | 1350 - 1300 | A characteristic and strong absorption for the sulfonyl group. |

| SO₂ Symmetric Stretch | 1170 - 1140 | Another key vibrational mode for the sulfonyl group, typically strong in the IR spectrum. |

| C-N Stretch | 1100 - 1000 | Associated with the bond between the aspartic acid nitrogen and the sulfonyl group. |

| S-N Stretch | 950 - 900 | The stretching vibration of the sulfur-nitrogen bond in the sulfonamide linkage. |

| C-O Stretch (Carboxylic Acid) | 1300 - 1200 | Coupled with O-H in-plane bending. |

| O-H Bend (Out-of-Plane) | 950 - 900 | A broad band characteristic of hydrogen-bonded carboxylic acids. |

| C-H Bend (Out-of-Plane, Aromatic) | 900 - 675 | The position of these bands can indicate the substitution pattern of the benzene ring. |

The correlation of calculated and experimental spectra allows for a confident assignment of the observed bands, confirming the molecular structure and providing insights into the intermolecular interactions present in the solid state. For instance, shifts in the O-H and C=O stretching frequencies can provide evidence for the nature and strength of hydrogen bonding networks. researchgate.net

Biochemical Interactions and Mechanistic Studies in Vitro/in Silico Focus

Enzyme Inhibition and Substrate Specificity Studies

The unique structure of N-benzenesulfonyl-L-aspartic acid, combining an amino acid and a sulfonamide moiety, makes it a candidate for interacting with various enzymes. The L-aspartate portion can guide the molecule to the active sites of enzymes that recognize aspartate or structurally similar dicarboxylic acids, while the benzenesulfonyl group can engage in additional binding interactions, potentially leading to enzyme inhibition.

Interaction with Amino Acid-Metabolizing Enzymes (e.g., Asparaginase inhibition by Aspartate)

L-asparaginase is a critical enzyme in cancer therapy, particularly for acute lymphoblastic leukemia (ALL). mdpi.comnih.gov Its mechanism involves the hydrolysis of the amino acid L-asparagine into L-aspartic acid and ammonia (B1221849). nih.govpatsnap.com This depletes the circulating pool of L-asparagine, starving cancer cells that lack asparagine synthetase and rely on external sources of this amino acid. mdpi.compatsnap.com

The product of this enzymatic reaction is L-aspartic acid. In many enzymatic reactions, the accumulation of the product can lead to feedback inhibition, where the product itself binds to the enzyme's active site and prevents further substrate binding. Given that this compound contains the L-aspartic acid structure, it could theoretically act as a product analogue and potential inhibitor of L-asparaginase.

Furthermore, other enzymes that metabolize dicarboxylic amino acids are potential targets. For example, Glutamate (B1630785) Carboxypeptidase II (GCPII), a zinc metalloenzyme, is inhibited by N-substituted glutamyl sulfonamides. researchgate.net Given the structural similarity between glutamate and aspartate, GCPII and other glutamate-processing enzymes could be potential interaction partners for this compound.

In Vitro Assays for Enzyme Activity Modulation

To determine the effect of this compound on enzyme activity, various in vitro assays can be employed. These assays typically measure the rate of substrate consumption or product formation in the presence and absence of the potential inhibitor.

A common method is a spectrophotometric assay. For instance, the inhibition of aspartate carbamoyltransferase by N-(phosphonacetyl)-L-aspartate (PALA) has been measured using this approach. nih.govnih.gov A similar principle could be applied to study enzymes interacting with this compound. The assay would involve combining the target enzyme, its substrate, and varying concentrations of the inhibitor. The enzyme's activity is then monitored over time, often by tracking a change in absorbance caused by a chromogenic product.

For metalloenzymes, assays often include determining the inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC₅₀). For example, studies on sulfonamide derivatives as inhibitors of carbonic anhydrase and urease have determined IC₅₀ values to quantify and compare the potency of different compounds. rsc.org Such quantitative assays are crucial for understanding the inhibitory potential of this compound against specific enzyme targets.

Mechanistic Investigations of Enzyme Binding and Catalysis

Understanding how this compound binds to an enzyme and affects its catalytic mechanism requires a combination of kinetic studies and structural analysis.

Enzyme Kinetics: Kinetic analyses can reveal the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). For example, studies on N-(phenylsulfonyl)amino acid inhibitors of aldose reductase suggested a specific mechanism of action based on kinetic data. nih.gov

Binding Mechanism: The sulfonamide group (SO₂NH) is a key functional group in many enzyme inhibitors. nih.gov It is known to act as a potent zinc-binding group (ZBG) in metalloenzymes like carbonic anhydrases and glutamate carboxypeptidase II. researchgate.net The sulfonamide moiety can coordinate with the zinc ion in the enzyme's active site, anchoring the inhibitor. researchgate.netnih.gov The L-aspartate portion of the molecule would then position itself within the active site, interacting with amino acid residues that normally bind the natural substrate. In silico molecular docking studies are frequently used to build models that explain these binding interactions and observed inhibitory potencies. researchgate.netrsc.org

Ligand Design and Structure-Activity Relationship (SAR)

The development of potent and selective enzyme inhibitors often relies on systematic modifications of a lead compound and the analysis of the resulting structure-activity relationships (SAR).

Design Principles for this compound Derivatives as Ligands

The design of ligands based on the this compound scaffold would follow established medicinal chemistry principles. The core structure presents several points for modification to enhance binding affinity and selectivity.

The Sulfonamide Linker: The sulfonamide moiety is a versatile scaffold. Converting the secondary sulfonamide to a tertiary one has been shown to have minimal effect on the inhibitory potency against some targets, suggesting flexibility for modifying physicochemical properties. nih.gov

The Benzene (B151609) Ring: The phenyl group of the benzenesulfonyl moiety can be substituted with various functional groups (e.g., halogens, alkyls, alkoxy groups). These substitutions can modulate electronic properties and create new interactions with hydrophobic pockets or specific residues within the enzyme's active site. nih.govnih.gov

The Aspartic Acid "Tail": The carboxyl groups of the aspartic acid moiety are crucial for mimicking the natural substrate and forming ionic bonds or hydrogen bonds with positively charged residues (like Arginine or Lysine) in the active site. The length and rigidity of this "tail" can be modified to optimize these interactions.

A common strategy in inhibitor design is the "tail approach," where a known enzyme-binding scaffold (like benzenesulfonamide) is appended with various chemical tails to explore interactions outside the primary binding site, often leading to increased isoform specificity and potency. nih.gov

Preliminary SAR Studies of N-Sulfonamide Scaffolds

While specific SAR studies on this compound are not widely published, extensive research on related N-sulfonamide scaffolds provides valuable insights. These studies highlight how structural modifications influence biological activity.

For instance, in the development of NLRP3 inflammasome inhibitors, modifications to a sulfonamide-containing scaffold showed that the sulfonamide and benzyl (B1604629) moieties were important for selectivity. nih.gov Replacing a small propargyl group on the sulfonamide with a bulkier neopentyl group led to a slight decrease in potency. nih.gov In another study on inhibitors of the Keap1-Nrf2 protein-protein interaction, adding a C2-benzyloxy group to the scaffold improved inhibitory activity by fourfold. nih.gov

Structural studies of benzenesulfonamide (B165840) inhibitors bound to carbonic anhydrase isoforms revealed that residues in a hydrophobic pocket (specifically at positions 92 and 131) dictate the binding orientation and affinity of the inhibitors, while modifications to the "tail" of the inhibitor modulate isoform specificity. nih.gov

These findings suggest that a systematic SAR exploration of this compound, involving modifications at the benzene ring and the aspartate backbone, could lead to the development of potent and selective ligands for specific enzyme targets.

Table of Inhibitory Activity for Structurally Related Sulfonamide Compounds

| Compound Class | Target Enzyme/Protein | Key Structural Feature | Observed Activity/Potency | Reference |

| N-Substituted Glutamyl Sulfonamides | Glutamate Carboxypeptidase II (GCPII) | Short alkyl sulfonamides | Low micromolar potency (e.g., glutamyl N-(propylsulfonamide)) | researchgate.net |

| N-[[(4-benzoylamino)phenyl]sulfonyl]amino acids | Aldose Reductase (ALR2) | Benzoylamino group on phenyl ring | Significantly more inhibitory than N-(phenylsulfonyl)amino acids | nih.gov |

| Sulfonamide-based NLRP3 Inhibitors | NLRP3 Inflammasome | Propargyl moiety on sulfonamide | Replacement with neopentyl group slightly decreased potency | nih.gov |

| Naphthalene-N,N'-diacetic acids | Keap1-Nrf2 PPI | 2-(4-fluorobenzyloxy) substitution | Potent inhibition (IC₅₀ = 64.5 nM) | nih.gov |

| Benzenesulfonamide derivatives | Carbonic Anhydrase (CA) | Varied tail groups | Nanomolar affinities; tail groups modulate isoform specificity | nih.gov |

Computational Approaches in Ligand Design and Optimization

The design and optimization of ligands targeting specific biological macromolecules are increasingly reliant on computational methodologies. These in silico techniques provide a rational and efficient framework for predicting and analyzing the interactions between a ligand and its target protein, thereby guiding the synthesis of more potent and selective molecules. In the context of N-substituted sulfonamides, which share a structural motif with this compound, molecular docking studies have been instrumental in elucidating their binding affinities and modes of interaction with therapeutic targets. nih.gov

A key aspect of this computational approach involves the use of molecular docking simulations to predict the binding affinity, typically expressed in kcal/mol, and the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues within the active site of the target protein. nih.gov For instance, studies on a series of N-substituted sulfonamides have demonstrated binding affinities ranging from -6.8 to -8.2 kcal/mol, indicating favorable interactions with their target protein. nih.gov These computational predictions are crucial for prioritizing compounds for synthesis and experimental validation.

The process often begins with the design of a library of virtual compounds based on a core scaffold, such as the benzenesulfonyl group attached to an amino acid. The substituents on this scaffold are strategically varied to explore different chemical spaces and their potential impact on binding. nih.gov Computational methods, relying on molecular mechanics energy functions and implicit solvent models, can then be used to perform large-scale redesign of the active site of an enzyme to accommodate a new ligand or to alter substrate specificity. nih.gov This has been demonstrated in the computational design of protein-ligand interactions for enzymes like asparaginyl- and aspartyl-tRNA synthetases. nih.gov

Following initial docking and scoring, promising ligand-protein complexes are often subjected to more rigorous computational analyses, such as molecular dynamics simulations. nih.gov These simulations provide insights into the dynamic behavior of the complex over time, helping to assess the stability of the predicted binding mode. Furthermore, techniques like Poisson-Boltzmann calculations can be employed to estimate binding free energy changes with greater accuracy. nih.gov Through these iterative cycles of computational design, simulation, and experimental feedback, ligands derived from scaffolds like this compound can be systematically optimized for enhanced biological activity.

Interaction with Macromolecular Systems (In Vitro)

The interaction of this compound and its polymeric and related forms with biological macromolecules is a critical area of investigation to understand its potential biological effects. In vitro studies provide a controlled environment to dissect these interactions at a molecular level.

Studies on Poly(L-Aspartic Acid) Interaction with Microtubule-Associated Proteins

In vitro studies have revealed significant interactions between poly(L-aspartic acid) (PLAA), the polymeric form of L-aspartic acid, and microtubule-associated proteins (MAPs). nih.gov Microtubules are essential components of the cytoskeleton, and their dynamics are regulated by MAPs. nih.gov

Research has shown that PLAA can inhibit the assembly of microtubules from rat brain extracts and can also induce the disassembly of pre-formed microtubules. nih.gov The inhibitory effect was found to be dependent on the molecular weight of the PLAA, with higher molecular weight polymers exhibiting stronger inhibition. nih.gov Affinity chromatography experiments demonstrated that both MAP1 and MAP2 bind to a PLAA-Sepharose 4B column, while tubulin, the primary component of microtubules, does not. nih.gov This indicates a specific interaction between PLAA and MAPs.

Furthermore, PLAA was shown to selectively dissociate MAP1 and MAP2 from microtubules that were stabilized with taxol. nih.gov These findings strongly suggest that the mechanism of microtubule destabilization by PLAA involves its direct interaction with MAPs. nih.gov This interaction likely interferes with the normal function of MAPs in promoting microtubule assembly and stability.

The following table summarizes the key findings from in vitro studies on the interaction of poly(L-aspartic acid) with microtubule proteins.

| Interactive Data Table: In Vitro Effects of Poly(L-Aspartic Acid) on Microtubule Assembly | |

| Parameter | Observation |

| Microtubule Assembly | Inhibited by PLAA. nih.gov |

| Microtubule Disassembly | Induced by PLAA. nih.gov |

| Effect of PLAA Molecular Weight | Higher molecular weight PLAA showed stronger inhibition. nih.gov |

| Binding to MAPs (MAP1 & MAP2) | PLAA binds to MAP1 and MAP2. nih.gov |

| Binding to Tubulin | PLAA does not bind to tubulin. nih.gov |

| Effect on Taxol-Stabilized Microtubules | PLAA causes dissociation of MAP1 and MAP2. nih.gov |

In Vitro Investigations of Binding to Proteins and Peptides

The binding of small molecules to proteins and peptides is a fundamental aspect of their biological activity. In vitro binding studies are essential for characterizing these interactions. fda.gov For compounds containing a sulfonamide group, such as this compound, interactions with proteins like albumin and various enzymes have been investigated. nih.gov

Techniques such as electrospray mass spectrometry have been utilized to determine the stoichiometry of drug-protein complexes in an intact state. nih.gov For example, studies with a synthetic benzyl styryl sulfone revealed that it could bind to albumin in a discontinuous manner, forming complexes with up to 22 drug molecules per albumin molecule. nih.gov Similar complex formation was observed with other enzymes like carbonic anhydrase. nih.gov This suggests that sulfonamide-containing compounds can engage in extensive binding to plasma proteins, which can influence their distribution and availability.

The binding of peptides derived from L-aspartic acid has also been explored. For instance, low molecular weight heteropeptides consisting of L-aspartic acid and its derivative, benzyl-L-aspartic acid, have been synthesized. nih.gov The rationale behind this was to create peptides with hydrophobic regions that could interact with other molecules. nih.gov This highlights the potential for derivatives of L-aspartic acid to be engineered for specific binding properties.

The following table provides a summary of the types of proteins and peptides that have been studied in vitro for their interaction with related compounds.

| Interactive Data Table: In Vitro Binding Targets of Related Compounds | |

| Compound Class | Protein/Peptide Target |

| N-Substituted Sulfonamides | Carbonic Anhydrase nih.govnih.gov |

| Benzyl Styryl Sulfone | Albumin, Carbonic Anhydrase nih.gov |

| L-Aspartic Acid Heteropeptides | Designed for hydrophobic binding nih.gov |

Advanced Research Applications and Methodological Development

Role as Chiral Building Blocks in Organic Synthesis

The inherent chirality of N-benzenesulfonyl-L-aspartic acid, derived from the L-aspartic acid backbone, makes it a valuable chiral building block. In organic synthesis, a chiral building block is a pre-existing enantiomerically pure compound that is incorporated into a larger molecule, transferring its stereochemical information to the final product. This strategy is fundamental to asymmetric synthesis, which aims to produce specific stereoisomers of a target molecule, a critical requirement in the pharmaceutical industry.

Precursors for Non-Canonical Amino Acids and Peptidomimetics

N-substituted L-aspartic acids are significant chiral synthons for creating non-canonical amino acids (ncAAs) and peptidomimetics. researchgate.net Non-canonical amino acids are those not found among the 20 common proteinogenic amino acids, and they are of great interest for their ability to introduce novel chemical functionalities and structural constraints into peptides and proteins. nih.govpreprints.orgrsc.org Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. nih.gov

The synthesis of N-substituted aspartic acids, including N-arylalkyl-substituted variants, can be achieved with high efficiency and excellent enantioselectivity using biocatalytic methods, such as the reverse reaction of C-N lyases like aspartate ammonia (B1221849) lyase. researchgate.netnih.gov These enzymatic methods allow for the addition of diverse amine groups to a fumarate (B1241708) backbone, yielding valuable N-substituted L-aspartic acid derivatives. researchgate.netnih.gov These derivatives are key intermediates for producing complex molecules, including drug-like compounds, photoswitchable molecules, and various N-heterocycles used in pharmaceutical synthesis. researchgate.net For instance, the anti-1,3-diaminopropan-2-ol motif, a privileged structure in aspartic protease inhibitors like the anti-HIV drug darunavir, can be synthesized using chiral building blocks derived from amino acids. nih.gov The development of versatile building blocks is crucial for the diversity-oriented synthesis of such complex peptidomimetics. nih.govresearchgate.net

Application in Asymmetric Synthesis of Complex Molecules

The use of chiral building blocks like this compound is a cornerstone of modern asymmetric synthesis. enamine.netbeilstein-journals.org This approach leverages the fixed stereochemistry of the starting material to control the formation of new stereocenters in the target molecule. Axially chiral compounds, which are important as ligands in catalysis and as bioactive molecules, are often synthesized using chiral catalysts, but the use of chiral building blocks is also a key strategy. beilstein-journals.org

N-substituted aspartic acids serve as building blocks for peptide synthesis and are valuable for creating peptidomimetics. nih.gov For example, heteropeptides composed of L-aspartic acid and its derivatives, such as benzyl-L-aspartic acid, have been synthesized using solid-phase peptide synthesis (SPPS). nih.gov This demonstrates how the core aspartic acid structure can be modified and incorporated into larger, complex peptide chains with specific desired properties. nih.gov The predictable stereochemistry of the starting material ensures the stereochemical integrity of the final product.

Derivatization Strategies for Analytical Purposes

In analytical chemistry, particularly in chromatography, derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for analysis. Amino acids, including aspartic acid, often require derivatization to improve their detection and separation, as they may lack a strong chromophore for UV detection or be too polar for effective separation on common reversed-phase columns. actascientific.com

Pre-column and Post-column Derivatization for Chromatographic Analysis

Derivatization techniques are broadly categorized as pre-column or post-column. sigmaaldrich.com In post-column derivatization , amino acids are first separated by ion-exchange chromatography and then mixed with a reagent before reaching the detector. pickeringlabs.comtandfonline.comshimadzu.com This method is rugged, reproducible, and less prone to matrix interference. pickeringlabs.comnih.gov Common reagents include ninhydrin (B49086) for visible detection and o-phthalaldehyde (B127526) (OPA) for fluorescence detection. tandfonline.comaurigaresearch.com

In pre-column derivatization , the analyte is modified before injection into the chromatographic system, typically for reversed-phase HPLC. actascientific.comsigmaaldrich.com This approach can modify highly polar amino acids with hydrophobic groups, enabling better separation on reversed-phase columns. shimadzu.com Benzenesulfonyl chloride and its analogues are effective pre-column derivatization reagents for amino acids. sigmaaldrich.com The reaction of benzenesulfonyl chloride with the primary amino group of an amino acid forms a stable N-benzenesulfonyl derivative. A related reagent, 4-(dimethylamino)azobenzene-4'-sulfonyl chloride (dabsyl chloride), reacts with amino acids to form dabsyl-amino acids, which are highly stable and can be detected with high sensitivity in the visible range, avoiding interference from other UV-absorbing components. nih.govresearchgate.netjascoinc.com

| Derivatization Strategy | Description | Common Reagents | Advantages |

| Pre-column | Analyte is derivatized before chromatographic separation. actascientific.com | PITC, Dansyl chloride, Dabsyl chloride, Benzenesulfonyl chloride. actascientific.comsigmaaldrich.comresearchgate.net | Enhances hydrophobicity for RP-HPLC, high sensitivity, broad range of reagents. sigmaaldrich.comshimadzu.com |

| Post-column | Analyte is derivatized after chromatographic separation. tandfonline.com | Ninhydrin, o-phthalaldehyde (OPA). tandfonline.comshimadzu.com | High reproducibility, automated, less matrix interference. pickeringlabs.comshimadzu.com |

Development of Detection Methods for Related Amino Acids

The development of sensitive detection methods is a primary goal of derivatization. By attaching a specific chemical tag to amino acids, their detectability can be significantly enhanced. The benzenesulfonyl group itself provides UV absorbance, but derivatives of benzenesulfonyl chloride have been developed to offer even greater sensitivity and specificity.

For example, dabsyl chloride provides derivatives that are detected at a visible wavelength (around 465 nm), where fewer biological molecules absorb light, leading to cleaner chromatograms and higher sensitivity. jascoinc.com Another related class of reagents, dansyl chlorides, yields highly fluorescent derivatives, allowing for detection limits in the femtomole range. researchgate.netresearchgate.net The development of a pre-column derivatization method using dimethoxy benzene (B151609) sulfonyl chloride has been shown to be simple, fast, and highly sensitive for analyzing amino compounds in biological samples. wipo.int These methods, which lead to the formation of sulfonamide linkages with the amino acid's amino group, are crucial for the quantitative analysis of amino acids in complex matrices like protein hydrolysates and biological fluids. nih.govresearchgate.net

| Derivatization Reagent | Detection Method | Key Features |

| Benzenesulfonyl chloride | UV Absorption | Forms stable sulfonamide derivatives. sigmaaldrich.com |

| Dabsyl chloride | Visible Absorption (~465 nm) | High sensitivity, stable derivatives, avoids UV interference. jascoinc.com |

| Dansyl chloride | Fluorescence | Extremely high sensitivity, widely used. researchgate.net |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Fluorescence | Forms stable derivatives easily. researchgate.netcreative-proteomics.com |

| Phenyl isothiocyanate (PITC) | UV Absorption (~254 nm) | Reacts with primary and secondary amines, but sample prep can be complex. researchgate.netcreative-proteomics.com |

Development of Metal Chelating Agents

Metal chelating agents are molecules that can form multiple bonds to a single metal ion, effectively sequestering it. This property is vital in various applications, from industrial processes like scale inhibition to medical treatments for metal overload. griffith.edu.aunih.gov Aspartic acid itself, and particularly polymers of aspartic acid (polyaspartic acid, PASP), are known to be effective and biodegradable metal chelators. griffith.edu.aunih.gov The chelation ability arises from the strategically positioned carboxyl groups and the lone pair of electrons on the backbone nitrogen. griffith.edu.au

Derivatives of aspartic acid are explored to create novel chelators with specific properties. The structure of this compound, featuring two carboxyl groups and a sulfonamide nitrogen, provides multiple potential coordination sites for metal ions. chem960.comacs.org While research has heavily focused on polyaspartic acid for applications like corrosion inhibition and heavy metal remediation, the monomeric derivatives represent a field for developing specialized, small-molecule chelators. griffith.edu.aunih.gov For example, synthetic iron chelators have been developed based on natural products that show high affinity for Fe(III) and have potential as therapeutic agents. nih.gov The design of new chelating agents often involves modifying natural amino acids to enhance their binding affinity and selectivity for specific metal ions. semanticscholar.orgresearchgate.net The synthesis of such chelators can involve reacting an amino acid with a metal carbonate to produce electrically neutral metallic amino acid chelates. google.com

Synthesis and Characterization of this compound Metal Complexes

No literature was found detailing the synthesis or structural characterization (e.g., via IR, NMR, or mass spectrometry) of metal complexes involving this compound as a ligand. Research on amino acid-metal complexes has focused on unmodified L-aspartic acid researchgate.net or other derivatives, but not the N-benzenesulfonyl variant.

Investigation of Chelation Properties and Coordination Modes

As no papers on the synthesis of these metal complexes are available, there is consequently no information regarding their chelation properties, the coordination modes of the ligand to a metal center, or the resulting geometries of such complexes.

Exploration in Biochemical Pathway Probing

Use as a Model Compound for Aspartate in Metabolic Studies (e.g., urea (B33335) cycle, nucleotide synthesis)

There is no evidence of this compound being used as a model compound for L-aspartate in metabolic studies. Research on the urea cycle has explored other analogues, such as β-methyl-l-aspartate, which was found to be an inhibitor of the process. capes.gov.br The significant steric and electronic changes introduced by the bulky benzenesulfonyl group on the amino nitrogen would likely prevent its recognition and processing by enzymes like argininosuccinate (B1211890) synthetase, which utilizes L-aspartate in the urea cycle. nih.govresearchgate.net Similarly, no studies were found that use this compound to probe nucleotide synthesis. nih.gov

Future Directions and Emerging Research Avenues

Integration of Multi-Omics Data in Biochemical Pathway Analysis

The integration of multi-omics data represents a powerful strategy to elucidate the detailed biochemical impact of N-benzenesulfonyl-L-aspartic acid on cellular systems. This approach combines data from various molecular levels, such as the genome (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), to construct a comprehensive model of a biological system's response to the compound. rsc.orgmdpi.com Research strategies that merge these datasets are advocated as a primary route to discovering gene functions and understanding complex biological responses. rsc.org

Given that the core structure of the compound is derived from L-aspartic acid, a central molecule in amino acid metabolism, a key focus would be the aspartic acid metabolic pathway. researchgate.net This pathway is crucial for the synthesis of other amino acids, including lysine (B10760008) and threonine, and its regulation is fundamental for plant and animal development. researchgate.net By exposing a biological system (e.g., cell cultures or model organisms) to this compound, researchers can apply multi-omics techniques to observe global changes. For instance, transcriptomics could reveal upregulation or downregulation of genes encoding key enzymes in the aspartic acid pathway, such as aspartate kinase or homoserine dehydrogenase. researchgate.net

Metabolomics analysis would complement this by quantifying the levels of aspartic acid and its downstream products, revealing potential bottlenecks or diversions in the metabolic flux caused by the compound. Recent multi-omics studies on amino acid metabolism have successfully identified microbial-metabolite axes and gene signatures that influence disease states, demonstrating the power of this approach. documentsdelivered.comgeorgiasouthern.edu Applying a similar strategy could pinpoint specific enzymes or receptors that interact with this compound, providing a detailed molecular depiction of its mechanism of action and its broader, pleiotropic effects on cellular physiology. mdpi.com

Advanced Computational Techniques for Predictive Modeling

Advanced computational chemistry offers a suite of techniques for predicting the physicochemical properties, behavior, and potential interactions of this compound at a molecular level. These methods, rooted in the molecular Schrödinger equation, can model complex quantum systems that are otherwise impractical to solve directly. nih.gov Techniques such as first-principles molecular dynamics (MD) and the use of sophisticated force fields allow for the simulation of the compound's behavior in different chemical environments. nih.gov

These predictive models can calculate a wide range of properties. For this compound, key computed properties have already been determined, providing insight into its molecular characteristics. nih.gov For example, its topological polar surface area (TPSA) of 129 Ų suggests its potential for membrane permeability, while its hydrogen bond donor and acceptor counts indicate its capacity for interaction with biological macromolecules. nih.gov

Predictive modeling is particularly valuable for understanding phenomena that are difficult to observe experimentally. For instance, models can simulate proton exchange and charge transfer, which are critical for a molecule with multiple protic groups like this compound. nih.gov By predicting properties such as lipophilicity (e.g., XLogP3) and complexity, computational techniques can guide the rational design of derivatives with enhanced biological activity or specific physical characteristics, accelerating the discovery process before committing to synthetic efforts. nih.gov

| Computed Property | Value | Reference |

| Exact Mass | 273.03070824 Da | nih.gov |

| Monoisotopic Mass | 273.03070824 Da | nih.gov |

| Topological Polar Surface Area | 129 Ų | nih.gov |

| Heavy Atom Count | 18 | nih.gov |

| Rotatable Bond Count | 6 | nih.gov |

| Hydrogen Bond Donor Count | 3 | nih.gov |

| Hydrogen Bond Acceptor Count | 7 | nih.gov |

| Complexity | 407 | nih.gov |

| XLogP3 | 0 | nih.gov |

Novel Synthetic Routes for Structural Diversification

The structural diversification of this compound is key to exploring its full potential in medicinal chemistry and material science. Novel synthetic routes are being investigated to generate a library of analogues with varied properties.

The foundational synthesis of N-sulfonylated amino acids typically involves the reaction of the amino acid with a sulfonyl chloride, such as 4-acetamidobenzenesulfonyl chloride, in a basic solution. cihanuniversity.edu.iq This straightforward nucleophilic substitution provides a reliable method for producing the core structure. cihanuniversity.edu.iq However, to achieve significant structural diversity, more advanced and flexible synthetic strategies are required.